![molecular formula C13H15N3O B1586385 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 280110-78-3](/img/structure/B1586385.png)
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Overview
Description
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to a phenyl-substituted oxadiazole ring.
Mechanism of Action
Target of Action
The primary target of the compound 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine is the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) . DprE1 plays a crucial role in the biogenesis of the mycobacterial cell wall, which is an essential protective barrier against various cellular stresses and is important for virulence in the host .
Mode of Action
this compound interacts with its target, DprE1, by binding to it. This binding inhibits the function of DprE1, thereby disrupting the biogenesis of the mycobacterial cell wall
Biochemical Pathways
The inhibition of DprE1 by this compound affects the mycolyl-arabinogalactan-peptidoglycan (mAGP) biogenesis pathway . This pathway is crucial for the formation of the mycobacterial cell wall. Disruption of this pathway leads to downstream effects such as compromised cell wall integrity, which can potentially lead to cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the mycobacterial cell wall. This disruption can lead to cell death, thereby exhibiting its potential as an antitubercular agent .
Biochemical Analysis
Biochemical Properties
It has been found to interact with decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an enzyme involved in the biogenesis of the mycobacterial cell wall
Cellular Effects
It has been shown to have promising potency against many drug-resistant strains of tuberculosis, as well as drug-susceptible clinical isolates . It also showed cidality against Mycobacterium tuberculosis (Mtb) growing in host macrophages .
Molecular Mechanism
Whole genome sequencing of genomic DNA from resistant mutants raised to this compound revealed mutations in DprE1 . This suggests that 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine may exert its effects at the molecular level by interacting with this enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as acetic anhydride and potassium carbonate under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Antipsychotic Activity
A significant area of research involves the development of novel antipsychotic agents. Compounds based on the 1,3,4-oxadiazole structure have shown promising results in binding affinity studies to dopamine (D2) and serotonin receptors (5-HT1A and 5-HT2A). For instance:
- Binding Affinities : Research indicates that certain derivatives exhibit high affinity for D2 and 5-HT receptors, suggesting their potential as atypical antipsychotics with reduced side effects compared to traditional therapies .
Compound | D2 Affinity (Ki) | 5-HT1A Affinity (Ki) | 5-HT2A Affinity (Ki) |
---|---|---|---|
Compound 14 | 14.8 nM | 6.8 nM | 0.22 nM |
Compound 22 | 23.0 nM | 4.6 nM | 1.1 nM |
These findings highlight the therapeutic promise of such compounds in treating schizophrenia and other mood disorders while minimizing extrapyramidal symptoms associated with conventional antipsychotics .
Central Nervous System (CNS) Activity
The oxadiazole-piperidine derivatives are being investigated for their CNS activity. The multireceptor affinity profile allows for potential treatments that target multiple pathways involved in mood regulation and psychotic symptoms . For example, compound 22 was noted to inhibit behaviors induced by neuroleptics without causing catalepsy in animal models, indicating a favorable side effect profile .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of these compounds:
- Study on Multireceptor Affinity : A comprehensive study synthesized various derivatives and evaluated their pharmacological profiles. The results demonstrated that compounds with specific substitutions on the phenyl ring showed enhanced receptor binding profiles compared to others .
- Behavioral Studies : In vivo studies assessed the behavioral impact of these compounds in rodent models. Notably, compound 22 exhibited significant efficacy in reducing hyperactivity without inducing typical antipsychotic side effects, suggesting its potential as a safer alternative .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These include compounds like 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline, which also exhibit significant biological activities.
1,2,4-Oxadiazole Derivatives: Compounds such as 1-(4-(5-Phenyl-1,2,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazole.
Uniqueness
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to its specific substitution pattern and the presence of both a piperidine and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential in drug development, particularly in the fields of anticancer and neuroprotective agents. This article aims to detail the biological activities associated with this compound, supported by relevant research findings and case studies.
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol
CAS Number: 280110-78-3
Anticancer Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the activity of 1,2,4-oxadiazole derivatives against human tumor cell lines, demonstrating IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and pleural mesothelioma cancers .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Cell Line | IC50 (µM) |
---|---|
Ovarian Adenocarcinoma (OVXF 899) | 2.76 |
Pleural Mesothelioma (PXF 1752) | 9.27 |
Renal Cancer (RXF 486) | 1.143 |
These findings suggest that the incorporation of oxadiazole into piperidine structures can enhance anticancer activity.
Neuroprotective Effects
The neuroprotective potential of compounds containing oxadiazole has been explored in the context of neurodegenerative diseases. For example, certain derivatives have shown promise in protecting neural cells from oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease . These compounds demonstrated effective inhibition of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission.
Table 2: Neuroprotective Activity
Compound | AChE Inhibition (IC50 µM) | BChE Inhibition (IC50 µM) |
---|---|---|
Compound A | 10.76 ± 1.66 | 26.32 ± 3.11 |
Compound B | 7.31 | 0.56 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as AChE and butyrylcholinesterase (BChE), which are crucial for maintaining cholinergic signaling in the brain.
- Antioxidant Properties : Many oxadiazole derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.
- Cytotoxicity Against Tumor Cells : The ability to induce apoptosis in cancer cells through various pathways has been documented.
Study on Anticancer Activity
A notable study evaluated the cytotoxic effects of a series of oxadiazole derivatives on human cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The results indicated that modifications to the oxadiazole ring significantly influenced the cytotoxic potency, with some derivatives achieving IC50 values lower than 10 µM across multiple cell lines .
Neuroprotective Study
Another research focused on the neuroprotective effects of oxadiazole derivatives in mouse models induced by amyloid-beta (Aβ) peptides. The study reported that certain compounds not only reduced Aβ levels but also improved cognitive functions as assessed by behavioral tests such as the Morris water maze .
Properties
IUPAC Name |
2-phenyl-5-piperidin-4-yl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVYYGIMDHYGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375584 | |
Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280110-78-3 | |
Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.